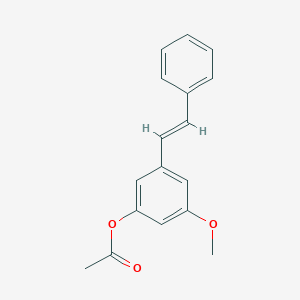

(E)-3-Acetoxy-5-methoxystilbene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-Acetoxy-5-methoxystilbene is a synthetic organic compound belonging to the stilbene family Stilbenes are characterized by the presence of a 1,2-diphenylethylene structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Acetoxy-5-methoxystilbene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-hydroxy-5-methoxystilbene.

Acetylation: The hydroxyl group at the 3-position is acetylated using acetic anhydride in the presence of a base such as pyridine. This reaction is carried out under reflux conditions to ensure complete acetylation.

Purification: The product is purified using column chromatography to obtain pure this compound.

Industrial Production Methods: While the laboratory synthesis is straightforward, industrial production may involve optimization of reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors and automated purification systems.

Análisis De Reacciones Químicas

Types of Reactions: (E)-3-Acetoxy-5-methoxystilbene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to dihydrostilbenes.

Substitution: The acetoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Quinones.

Reduction: Dihydrostilbenes.

Substitution: Various substituted stilbenes depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Properties

(E)-3-Acetoxy-5-methoxystilbene is synthesized primarily through the acetylation of 3-hydroxy-5-methoxystilbene using acetic anhydride in the presence of a base such as pyridine. The reaction is typically conducted under reflux conditions to ensure complete conversion. The compound's molecular formula is C17H16O3 with a molecular weight of 268.3 g/mol, and it exhibits a high purity level (>98%) suitable for research applications .

Chemistry

In the realm of chemistry, this compound serves as a precursor for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical reactions, including:

- Oxidation : Can be oxidized to form quinones.

- Reduction : Capable of being reduced to dihydrostilbenes.

- Substitution : The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Biology

The biological activities of this compound have been extensively studied, particularly its antioxidant and anti-inflammatory properties. Key findings include:

- Antioxidant Activity : It scavenges free radicals, thus protecting cells from oxidative stress.

- Anti-inflammatory Effects : Inhibits the production of pro-inflammatory cytokines, which can mitigate inflammation in various biological systems.

Table 1: Biological Activities of this compound

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Anti-cancer | Modulates cell signaling pathways |

Medicine

In medical research, this compound is being investigated for its potential role in cancer therapy. Studies indicate that it can induce apoptosis in cancer cells by modulating critical cell signaling pathways. Its derivatives have shown enhanced bioavailability and pharmacological efficacy compared to traditional compounds like resveratrol .

Case Study: Anti-cancer Efficacy

A study evaluated the anti-proliferative effects of methoxy derivatives of resveratrol on prostate cancer cells (PC-3) and colon cancer cells (HCT116). Results indicated that certain derivatives exhibited significant cytotoxicity and were more effective than resveratrol itself, highlighting the therapeutic potential of this compound .

Industry

In industrial applications, this compound is utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its favorable electronic properties. Its ability to act as a precursor in organic synthesis makes it valuable in creating advanced materials for electronics.

Comparison with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds such as resveratrol and pterostilbene.

Table 2: Comparison with Related Compounds

| Compound | Key Features | Unique Aspects |

|---|---|---|

| Resveratrol | Antioxidant, anti-inflammatory | Limited bioavailability |

| Pterostilbene | Dimethylated derivative with enhanced effects | Greater bioavailability |

| This compound | Specific acetoxy and methoxy substitutions | Distinct chemical reactivity |

Mecanismo De Acción

The mechanism of action of (E)-3-Acetoxy-5-methoxystilbene involves its interaction with various molecular targets:

Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative stress.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines.

Cancer Therapy: It modulates cell signaling pathways, leading to apoptosis in cancer cells.

Comparación Con Compuestos Similares

Resveratrol: Another stilbene with antioxidant and anti-inflammatory properties.

Pterostilbene: A dimethylated derivative of resveratrol with enhanced bioavailability.

Oxyresveratrol: Known for its potent antioxidant activity.

Uniqueness: (E)-3-Acetoxy-5-methoxystilbene is unique due to its specific acetoxy and methoxy substitutions, which confer distinct chemical reactivity and biological activity compared to other stilbenes.

Actividad Biológica

(E)-3-Acetoxy-5-methoxystilbene is a synthetic derivative of stilbene, a compound class known for its diverse biological activities. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C12H14O3

- CAS Number: 71144-78-0

Synthesis:

The synthesis of this compound typically involves the acetylation of 3-hydroxy-5-methoxystilbene using acetic anhydride in the presence of a base such as pyridine. The reaction is conducted under reflux conditions to ensure complete conversion, followed by purification through column chromatography .

Biological Activities

This compound has been studied for various biological activities, including:

1. Antioxidant Activity:

Research indicates that this compound exhibits significant antioxidant properties. It effectively scavenges free radicals, thereby protecting cells from oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

2. Anti-inflammatory Effects:

Studies have shown that this compound can inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2 and MMPs (Matrix Metalloproteinases). This inhibition suggests potential applications in treating inflammatory diseases like arthritis .

3. Anticancer Properties:

The compound has demonstrated cytotoxic effects against several cancer cell lines, including prostate (PC-3) and colon (HCT116) cancer cells. In vitro studies revealed that it induces apoptosis and inhibits cell proliferation through modulation of various signaling pathways, including MAPK and PI3K/Akt pathways .

The biological activity of this compound is attributed to its ability to modulate key signaling pathways:

- MAPK Pathway: Inhibition of ERK1/2, p38 MAPK, and JNK phosphorylation has been observed, leading to reduced inflammation and cancer cell proliferation.

- PI3K/Akt Pathway: The compound may also influence the PI3K/Akt pathway, contributing to its anticancer effects by promoting apoptosis in tumor cells .

Case Studies

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radical levels compared to controls, highlighting its potential as a natural antioxidant agent.

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| This compound | 82 ± 1.5 | 75 ± 2.0 |

| Control | 15 ± 0.5 | 10 ± 0.7 |

Case Study 2: Anti-inflammatory Effects

In an in vitro model using IL-1β-stimulated chondrocytes, treatment with this compound resulted in a significant decrease in MMP13 and COX-2 expression levels.

| Treatment | MMP13 Expression (fold change) | COX-2 Expression (fold change) |

|---|---|---|

| Control | 1.00 | 1.00 |

| This compound | 0.45 | 0.38 |

Propiedades

IUPAC Name |

[3-methoxy-5-[(E)-2-phenylethenyl]phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-13(18)20-17-11-15(10-16(12-17)19-2)9-8-14-6-4-3-5-7-14/h3-12H,1-2H3/b9-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXZGYLGHOYXMS-CMDGGOBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC(=C1)OC)C=CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC(=CC(=C1)OC)/C=C/C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.